Product packaging for 4-Bromo-1-(1-methylcyclobutyl)pyrazole(Cat. No.:)

4-Bromo-1-(1-methylcyclobutyl)pyrazole

Cat. No.: B13330137
M. Wt: 215.09 g/mol
InChI Key: ZLDRNAZPZMHBGW-UHFFFAOYSA-N
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Description

4-Bromo-1-(1-methylcyclobutyl)pyrazole (CAS 2413346-18-4) is a brominated heterocyclic compound with the molecular formula C8H11BrN2 and an average mass of 215.09 g/mol . It belongs to the pyrazole family, a class of five-membered rings containing two adjacent nitrogen atoms that are recognized as a privileged scaffold in medicinal chemistry due to their diverse pharmacological profiles . The molecule features a bromine atom at the 4-position of the pyrazole ring and a bulky 1-methylcyclobutyl group attached to the nitrogen at the 1-position. This specific N-substitution can significantly influence the compound's electronic properties, metabolic stability, and overall binding affinity in biological systems. The primary research application of this compound is as a versatile synthetic intermediate or "building block." The bromine atom serves as an excellent handle for further functionalization via modern transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, or Buchwald-Hartwig animations . This allows researchers to efficiently construct more complex molecular architectures by replacing the halogen with aryl, heteroaryl, or alkyl groups. The 1-methylcyclobutyl substituent is a distinct structural feature of interest in lead optimization, as alicyclic groups are often explored to fine-tune properties like lipophilicity, conformational freedom, and steric profile in drug discovery programs. Pyrazole derivatives, in general, are associated with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, antifungal, anticancer, and antiviral properties . While the specific biological profile of this compound may not be fully documented, its structure aligns with those used in the exploration of novel therapeutic agents and biochemical probes. Researchers may employ this compound in the synthesis of targeted libraries for high-throughput screening or as a key intermediate in developing potent, selective ligands for various enzymes and receptors. Handling and Safety: This chemical should be handled by qualified professionals using appropriate personal protective equipment in a well-ventilated laboratory environment. Refer to the associated Safety Data Sheet (SDS) for detailed hazard and handling information. Important Notice: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11BrN2 B13330137 4-Bromo-1-(1-methylcyclobutyl)pyrazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H11BrN2

Molecular Weight

215.09 g/mol

IUPAC Name

4-bromo-1-(1-methylcyclobutyl)pyrazole

InChI

InChI=1S/C8H11BrN2/c1-8(3-2-4-8)11-6-7(9)5-10-11/h5-6H,2-4H2,1H3

InChI Key

ZLDRNAZPZMHBGW-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC1)N2C=C(C=N2)Br

Origin of Product

United States

Synthesis of 4 Bromo 1 1 Methylcyclobutyl Pyrazole

Strategic Approaches to Pyrazole (B372694) Ring Formation in the Context of Bromination

The construction of the 4-bromopyrazole scaffold is a critical step that can be approached in several ways. These strategies can be broadly categorized into methods that build the 4-bromopyrazole core in a single or multi-component reaction and methods that involve the bromination of a pre-formed pyrazole ring.

Methods for 4-Bromopyrazole Core Synthesis

Recent advancements in organic synthesis have led to the development of electrocatalytic methods for the construction of 4-bromopyrazoles. These methods are attractive due to their mild reaction conditions and avoidance of harsh chemical oxidants. A notable example involves a three-component reaction of a hydrazine (B178648), a 1,3-dicarbonyl compound (like acetylacetone), and a bromine source, such as diethyl bromomalonate or a sodium halide.

Under electrolytic conditions, the hydrazine and 1,3-dicarbonyl compound first undergo condensation to form a pyrazole intermediate. Subsequently, an electrocatalytically generated bromine species brominates the pyrazole at the 4-position. This "one-pot" approach is efficient as it allows for the formation of multiple chemical bonds in a single reaction sequence. Sodium halides can play a dual role in these reactions, acting as both the halogenation reagent and the supporting electrolyte. Mechanistic studies suggest that the bromination can proceed through an ionic pathway.

Table 1: Examples of Electrocatalytic Synthesis of 4-Bromopyrazoles

Hydrazine Component 1,3-Dicarbonyl Component Bromine Source Product
Hydrazine Acetylacetone Diethyl bromomalonate 4-Bromo-3,5-dimethylpyrazole

A more traditional and widely used approach is the direct bromination of a pre-formed pyrazole ring. N-Bromosuccinimide (NBS) is a common and effective reagent for this transformation. The reaction is typically carried out in a suitable solvent, and the pyrazole ring's high electron density at the 4-position facilitates electrophilic substitution.

The reaction of pyrazole with NBS generally proceeds under mild conditions to afford 4-bromopyrazole in good yield. The mechanism involves the electrophilic attack of the bromonium ion (generated from NBS) on the C4-position of the pyrazole ring. This method is versatile and tolerates a variety of substituents on the pyrazole ring.

A general procedure for the synthesis of 4-bromopyrazole using NBS involves suspending 1H-pyrazole in water at room temperature and adding N-bromosuccinimide. The reaction mixture is stirred for an extended period, after which the product is extracted with an organic solvent. researchgate.net

Table 2: Bromination of Pyrazoles with NBS

Starting Pyrazole Solvent Product
1H-Pyrazole Water 4-Bromo-1H-pyrazole

Oxidative cyclization offers another route to 4-bromopyrazoles. These reactions often start with precursors that, upon cyclization and subsequent or concurrent oxidation and bromination, yield the desired product. For instance, the condensation of 1,3-diketones with arylhydrazines in the presence of a brominating agent like N-bromosaccharin and a catalyst can lead to the one-pot synthesis of 4-bromopyrazole derivatives. This method, performed under solvent-free conditions with a solid-supported acid catalyst, is regioselective and efficient.

Another approach involves the in-situ oxidation of a pyrazoline intermediate. Pyrazolines can be formed from the condensation of α,β-unsaturated ketones and hydrazines. Subsequent oxidation, for which various oxidizing agents can be employed, leads to the aromatic pyrazole ring. If a brominating agent is included in the reaction mixture, the 4-bromopyrazole can be obtained directly.

Incorporation of the 1-Methylcyclobutyl Moiety

Once the 4-bromopyrazole core is synthesized, the final step is the introduction of the 1-methylcyclobutyl group at one of the nitrogen atoms of the pyrazole ring. This is typically achieved through N-alkylation.

The N-alkylation of pyrazoles is a well-established transformation. For the synthesis of 4-Bromo-1-(1-methylcyclobutyl)pyrazole, a suitable precursor would be a 1-methylcyclobutyl electrophile, such as 1-bromo-1-methylcyclobutane or 1-methylcyclobutyl tosylate.

The reaction is generally carried out in the presence of a base, which deprotonates the pyrazole nitrogen, making it nucleophilic. The choice of base and solvent is crucial for the success of the reaction and can influence the regioselectivity in unsymmetrically substituted pyrazoles. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). Solvents such as dimethylformamide (DMF), acetonitrile, and tetrahydrofuran (THF) are frequently used.

Given the steric hindrance of the tertiary 1-methylcyclobutyl group, the reaction conditions may need to be optimized. The use of a strong base like sodium hydride in an aprotic polar solvent like DMF is a common strategy for alkylating pyrazoles with sterically demanding alkyl halides. The reaction of 4-bromopyrazole with 1-bromo-1-methylcyclobutane in the presence of NaH in DMF would be a plausible route to the target compound.

Table 3: General Conditions for N-Alkylation of Pyrazoles

Pyrazole Substrate Alkylating Agent Base Solvent
4-Bromopyrazole 1-Bromo-1-methylcyclobutane (hypothetical) Sodium Hydride DMF
4-Bromo-1-phenyl-1H-pyrazol-3-ol Methyl iodide Sodium Hydride DMF

The regioselectivity of the N-alkylation of 4-bromopyrazole is not an issue as the molecule is symmetrical. However, for unsymmetrical pyrazoles, the alkylation can occur at either of the two nitrogen atoms, leading to a mixture of regioisomers. The distribution of these isomers is influenced by both electronic and steric factors of the substituents on the pyrazole ring and the alkylating agent.

Cycloaddition Approaches for Cyclobutane Ring Formation

The construction of the cyclobutane ring is a key challenge in organic synthesis. [2+2] cycloaddition reactions are a primary method for forming four-membered rings and can be applied to the synthesis of precursors for the 1-methylcyclobutyl moiety. rsc.orgnih.govnih.gov These reactions can be either intermolecular or intramolecular. rsc.org

An intramolecular [2+2] cycloaddition could be a viable strategy, where a molecule containing both an alkene and another reactive group (like another alkene or an allene) is cyclized. nih.govnih.govacs.org For instance, a precursor bearing a pyrazole or a pyrazole-forming synthon could be designed with a tethered diene system suitable for intramolecular cyclization. The stereoselectivity of such reactions can often be controlled by the substrate's geometry. nih.gov

Below is a table illustrating examples of intramolecular [2+2] cycloaddition reactions for the formation of cyclobutane rings, which could be adapted for the synthesis of a 1-methylcyclobutyl precursor.

Reactant TypeReaction ConditionsProductDiastereomeric Ratio (dr)Reference
Allene-alkeneCs2CO3, heatingCyclobutane fused thiazolino-2-pyridoneRacemic mixture nih.govacs.org
Enamine-alkeneThermalδ lactone fused cyclobuteneExcellent nih.gov
Alkene-alkenePhotochemical (hν)Bicyclic cyclobutaneNot specified harvard.edu

These examples demonstrate the feasibility of forming complex cyclobutane structures through cycloaddition reactions. The resulting cyclobutane can then be further functionalized to introduce the methyl group and the point of attachment for the pyrazole ring.

Multi-component Reactions Leading to the Cyclobutylpyrazole Scaffold

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most of the atoms from the starting materials. rsc.org MCRs could be employed to construct the 1-(1-methylcyclobutyl)pyrazole scaffold directly.

A plausible MCR approach would involve the reaction of a 1,3-dicarbonyl compound, a hydrazine, and a source of the 1-methylcyclobutyl group. For instance, (1-methylcyclobutyl)hydrazine could be used as the hydrazine component. Alternatively, a multi-component reaction could be designed where 1-methylcyclobutylamine is one of the reactants. The direct synthesis of N-substituted pyrazoles from primary amines, a 1,3-diketone, and an amination reagent has been reported, offering a potential route. nih.gov

The table below shows examples of multi-component reactions for the synthesis of substituted pyrazoles.

ReactantsCatalyst/ConditionsProductYieldReference
Primary amine, 2,4-pentanedione, O-(4-nitrobenzoyl)hydroxylamineDMF, 85 °CN-alkylated pyrazole27-60% nih.gov
1,3-dicarbonyl compound, hydrazine, aryl halideCopper catalyst1,3-disubstituted pyrazoleNot specified nih.gov
Aldehyde, 1,3-dicarbonyl, diazo compoundO2 (oxidant)Polyfunctional pyrazoleHigh researchgate.net

These MCR strategies offer a convergent and atom-economical approach to the desired cyclobutylpyrazole scaffold.

Advanced Synthetic Methodologies for this compound

Beyond the initial construction of the scaffold, more advanced synthetic methods can be employed to improve efficiency and control over the final product.

Cascade and Tandem Reaction Sequences

Cascade or tandem reactions, where multiple bond-forming events occur in a single pot without isolation of intermediates, offer significant advantages in terms of efficiency and sustainability. A potential tandem reaction for the synthesis of this compound could involve the formation of the pyrazole ring followed by an in-situ bromination and N-alkylation.

For example, a 1,3-dicarbonyl compound and a hydrazine could first react to form the pyrazole ring. Subsequently, a brominating agent like N-bromosuccinimide (NBS) could be added to introduce the bromine at the 4-position. This could then be followed by the addition of a 1-methylcyclobutyl electrophile to achieve the N-alkylation, all in a one-pot sequence. Tandem reactions such as cycloisomerization followed by alkylation have been reported for other heterocyclic systems and could be conceptually applied here. researchgate.net

Transition Metal-Catalyzed Coupling in Scaffold Assembly

Transition metal catalysis is a powerful tool for the formation of C-N and C-C bonds. In the context of this compound synthesis, transition metal catalysis can be particularly useful for the N-alkylation step. Copper-catalyzed N-alkylation of pyrazoles with alkyl halides has been shown to be an effective method. princeton.edu This approach could be used to couple a 4-bromopyrazole with a suitable 1-methylcyclobutyl halide or pseudohalide.

The following table presents examples of N-alkylation of pyrazoles, which is a key step in the synthesis of the target molecule.

PyrazoleAlkylating AgentCatalyst/ConditionsProductYieldReference
4-ChloropyrazolePhenethyl trichloroacetimidateCamphorsulfonic acid (CSA), DCEN-phenethyl-4-chloropyrazole77% mdpi.comsemanticscholar.org
4-Chloropyrazole4-Methoxybenzyl trichloroacetimidateCSA, DCEN-(4-methoxybenzyl)-4-chloropyrazole92% mdpi.comsemanticscholar.org
IndazoleAlkyl bromideIr photocatalyst, Cu catalystN-alkylated indazoleBroad scope princeton.edu
3,5-DimethylpyrazoleAcrylateCatalyst-free, Michael additionN1-alkylated pyrazole>90% nih.gov

These methods provide mild and efficient alternatives to traditional N-alkylation procedures that often require harsh basic conditions.

Stereoselective Synthesis Considerations

The target molecule, this compound, does not have a chiral center in its final structure. However, the synthesis of the 1-methylcyclobutyl precursor could involve stereoselective steps if chiral starting materials are used or if asymmetric reactions are employed. For instance, the enantioselective synthesis of substituted cyclobutanes has been achieved through methods like asymmetric [2+2] cycloadditions or Michael additions to cyclobutenes. rsc.org

While not strictly necessary for the synthesis of the racemic target compound, the ability to synthesize enantiomerically pure 1-methylcyclobutyl precursors could be important for the synthesis of chiral analogs for potential applications in medicinal chemistry. The synthesis of chiral cyclobutane derivatives has been a subject of research, with methods developed for controlling stereochemistry. calstate.edu

Optimization of Reaction Parameters and Yield Enhancement

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. Key reactions in the synthesis of this compound, such as the N-alkylation of the pyrazole and the bromination of the pyrazole ring, can be optimized.

For the N-alkylation step, a screening of catalysts, solvents, and temperature can lead to significant improvements in yield and regioselectivity. For example, in the acid-catalyzed N-alkylation of pyrazoles with trichloroacetimidates, various Brønsted and Lewis acids were tested, with camphorsulfonic acid (CSA) providing the best results. mdpi.comsemanticscholar.org

The bromination of the pyrazole ring is typically a high-yielding reaction. However, the choice of brominating agent (e.g., Br2, NBS) and solvent can influence the outcome, especially in terms of selectivity and ease of purification. researchgate.netreddit.com

The following table shows an example of optimization of reaction conditions for the N-alkylation of a pyrazole.

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
None1,2-DCEReflux24Trace mdpi.comsemanticscholar.org
Sc(OTf)31,2-DCErt2424 mdpi.comsemanticscholar.org
Bi(OTf)31,2-DCErt2443 mdpi.comsemanticscholar.org
Tf2NH1,2-DCErt2465 mdpi.comsemanticscholar.org
CSA1,2-DCErt473 mdpi.comsemanticscholar.org
CSAToluenert455 mdpi.comsemanticscholar.org
CSAMeCNrt460 mdpi.comsemanticscholar.org

This data illustrates that a systematic variation of reaction parameters can lead to a significant enhancement of the reaction yield.

Solvent Effects and Reaction Kinetics

The choice of solvent plays a pivotal role in the synthesis of pyrazole derivatives, influencing reaction rates, selectivity, and yields. In the synthesis of 4-bromo-pyrazoles, both protic and aprotic solvents have been utilized, each presenting distinct advantages. For instance, the use of ethanol or ionic liquids can facilitate the electrophilic cyclization process in the synthesis of some pyrazole systems. nih.gov The polarity and coordinating ability of the solvent can affect the stability of intermediates and transition states, thereby altering the reaction kinetics.

Kinetic studies often reveal the underlying mechanism of a reaction. In many pyrazole syntheses, the rate-determining step can be influenced by the solvent's ability to solvate charged intermediates or to participate in proton transfer steps. For example, in condensation reactions leading to pyrazole formation, polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can accelerate the reaction by stabilizing charged intermediates. mdpi.com The use of solvent-free conditions, sometimes under microwave irradiation, has also been shown to be an effective and environmentally benign approach, often leading to shorter reaction times and improved yields. scielo.brresearchgate.net

Table 1: Effect of Different Solvents on a Model Pyrazole Synthesis

Entry Solvent Temperature (°C) Time (h) Yield (%)
1 Ethanol Reflux 12 85
2 Toluene Reflux 24 70
3 DMF 100 6 92
4 [bmim][PF6] 80 4 95

This table presents hypothetical data based on general findings in pyrazole synthesis to illustrate solvent effects.

Catalyst Systems and Ligand Design

Catalysis is a powerful tool for enhancing the efficiency and selectivity of pyrazole synthesis. Both metal-based and organocatalysts have been employed. Transition metal catalysts, particularly palladium and copper, are instrumental in cross-coupling reactions to introduce substituents onto the pyrazole ring. researchgate.net For the formation of the C-N bond between the pyrazole nitrogen and the 1-methylcyclobutyl group, a palladium-catalyzed C-N cross-coupling reaction would be a plausible synthetic route.

The success of these catalytic reactions is heavily dependent on the design of the ancillary ligands. researchgate.net Biarylphosphine ligands, such as AdBrettPhos, have demonstrated effectiveness in palladium-catalyzed amidation of five-membered heterocyclic bromides, which is a related transformation. mit.edu These bulky and electron-rich ligands facilitate the challenging reductive elimination step in the catalytic cycle. The choice of ligand can significantly impact the reaction's substrate scope, reaction rate, and functional group tolerance. mit.eduacs.org N-heterocyclic carbenes (NHCs) have also emerged as effective ligands in these transformations. acs.org

Table 2: Influence of Ligands on a Model Palladium-Catalyzed N-Arylation of a Pyrazole

Entry Catalyst Ligand Base Yield (%)
1 Pd(OAc)2 PPh3 K2CO3 45
2 Pd2(dba)3 Xantphos Cs2CO3 78
3 Pd(OAc)2 AdBrettPhos NaOtBu 95

This table presents hypothetical data based on general findings in palladium-catalyzed C-N coupling reactions to illustrate the impact of ligand design.

Reagent Stoichiometry and Temperature Control

The stoichiometry of the reagents is a critical parameter that must be carefully optimized to maximize the yield of the desired product and minimize the formation of byproducts. In a typical synthesis of a 4-bromo-1-substituted pyrazole, the molar ratio of the pyrazole precursor, the brominating agent, and the alkylating agent needs to be precisely controlled. For instance, in a one-pot synthesis, the sequential addition and controlled stoichiometry of reagents are crucial for achieving high regioselectivity. scielo.org.mxresearchgate.net

Temperature is another fundamental parameter that can dictate the outcome of a chemical reaction, influencing both reaction rate and selectivity. mdpi.com In some pyrazole syntheses, temperature control can be used to favor the formation of one regioisomer over another, a concept known as kinetic versus thermodynamic control. nih.gov For instance, lower temperatures might favor the kinetically controlled product, while higher temperatures could lead to the thermodynamically more stable product. nih.gov Microwave-assisted synthesis often utilizes higher temperatures for short periods, which can dramatically accelerate reaction rates. scielo.brresearchgate.net A temperature-controlled divergent synthesis approach has been developed for certain pyrazoles, where simply adjusting the reaction temperature leads to different product outcomes. nih.govmdpi.com

Table 3: Effect of Temperature on a Model Pyrazole Bromination Reaction

Entry Brominating Agent Stoichiometry (Agent:Substrate) Temperature (°C) Product Distribution (Mono:Di-bromo)
1 NBS 1.1 : 1 25 95 : 5
2 NBS 1.1 : 1 80 80 : 20
3 Br2 1.0 : 1 0 98 : 2

This table presents hypothetical data based on general findings in the bromination of aromatic heterocycles to illustrate the effects of stoichiometry and temperature.

Due to the absence of specific experimental spectroscopic data for the compound “this compound” in publicly available scientific literature, a detailed, data-driven article focusing solely on its advanced structural elucidation and spectroscopic characterization cannot be generated at this time.

Extensive searches for nuclear magnetic resonance (NMR) and vibrational spectroscopy data, including 1H NMR, 13C NMR, two-dimensional NMR techniques, Fourier Transform Infrared (FT-IR) spectroscopy, and Raman spectroscopy, for this specific molecule did not yield any concrete experimental results. While general spectroscopic characteristics of pyrazole derivatives and bromo-substituted aromatic compounds are well-documented, this information is not sufficient to construct a scientifically accurate and detailed analysis for “this compound” as per the structured outline provided.

The generation of a thorough and accurate scientific article as requested is contingent upon the availability of specific research findings and spectral data for the compound . Without this foundational information, any attempt to create the article would be speculative and would not meet the required standards of scientific accuracy and detail.

Advanced Structural Elucidation and Spectroscopic Characterization

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential tool for confirming the molecular formula and probing the structural integrity of 4-Bromo-1-(1-methylcyclobutyl)pyrazole. Both high-resolution and fragmentation analyses contribute to a comprehensive understanding of the molecule's composition and connectivity.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise mass of the molecular ion, which in turn confirms the elemental composition. For this compound, with the chemical formula C9H12BrN2, HRMS provides an exact mass measurement that distinguishes it from other compounds with the same nominal mass. The presence of bromine is distinctly characterized by the isotopic pattern of the molecular ion peak, which shows two signals of nearly equal intensity (M+ and M+2) corresponding to the 79Br and 81Br isotopes.

FormulaSpeciesCalculated Exact MassObserved Mass (Hypothetical)
C9H12BrN2[M(79Br)+H]+227.0233227.0235
[M(81Br)+H]+229.0212229.0214

The fragmentation pattern observed in the mass spectrum provides valuable structural information. While specific experimental data for this compound is not publicly available, fragmentation pathways can be predicted based on the known behavior of substituted pyrazoles and alkyl-heterocyclic systems. researchgate.net

The primary fragmentation processes for pyrazoles often involve the expulsion of HCN or N2 from the heterocyclic ring. researchgate.net For 4-bromopyrazoles, the initial loss of the bromine radical can also be a competing process. researchgate.net The 1-(1-methylcyclobutyl) substituent introduces additional fragmentation routes. Key fragmentation events would likely involve the loss of the entire methylcyclobutyl group or its subsequent breakdown.

Expected Fragmentation Pathways:

Loss of the 1-methylcyclobutyl radical: Cleavage of the N-C bond connecting the substituent to the pyrazole (B372694) ring would generate a 4-bromopyrazolyl cation.

Fragmentation of the cyclobutyl ring: This can occur via loss of ethene (C2H4) or other small neutral molecules from the substituent, leading to various fragment ions.

Loss of a methyl radical: Expulsion of the methyl group from the cyclobutyl moiety.

Ring cleavage of the pyrazole core: Following initial substituent fragmentation, the pyrazole ring itself may break apart, typically involving the loss of HCN.

m/z (Hypothetical)Proposed Fragment IonProposed Neutral Loss
228/230[C9H12BrN2]+•Molecular Ion
147/149[C3H2BrN2]+•C5H9 (methylcyclobutyl radical)
213/215[C8H9BrN2]+•CH3 (methyl radical)
69[C5H9]+•C4H3BrN2 (bromopyrazole radical)

X-ray Crystallography for Solid-State Molecular Structure and Packing

Although a specific crystal structure for this compound has not been reported in publicly accessible databases, a single crystal X-ray diffraction experiment would yield precise data on its molecular geometry. Such an analysis would confirm the planarity of the pyrazole ring and determine the precise bond lengths and angles, which are influenced by the electronic effects of the bromo and methylcyclobutyl substituents. The data would be collected and refined to produce a comprehensive crystallographic information file.

ParameterExpected Value/Information
Crystal SystemTo be determined (e.g., Monoclinic, Orthorhombic)
Space GroupTo be determined (e.g., P21/c)
Unit Cell Dimensions (a, b, c, α, β, γ)To be determined
Volume (V)To be determined
Z (Molecules per unit cell)To be determined
Calculated DensityTo be determined

The crystal packing of this compound would be dictated by various non-covalent intermolecular interactions. Unlike 4-bromo-1H-pyrazole, which forms trimeric assemblies through N-H···N hydrogen bonds, the N1-substituted target compound cannot act as a hydrogen bond donor. nih.gov Therefore, other weaker interactions become dominant in directing the supramolecular architecture.

Halogen Bonding: The bromine atom at the C4 position can act as a halogen bond donor, potentially interacting with the electron-rich nitrogen atom (N2) of an adjacent pyrazole ring (C-Br···N). This type of interaction is a significant directional force in the crystal engineering of halogenated compounds.

C-H···π and C-H···N Interactions: Hydrogen atoms from the methylcyclobutyl group could interact with the π-system of the pyrazole ring or the lone pair of the N2 atom on neighboring molecules, further stabilizing the crystal packing.

The orientation of the 1-methylcyclobutyl group relative to the pyrazole ring is a key conformational feature. In the solid state, the molecule will adopt a conformation that minimizes steric hindrance and maximizes favorable intermolecular interactions. The torsion angle defined by the C-N-C-C atoms linking the substituent to the ring would be a critical parameter determined from the crystal structure. It is expected that the cyclobutyl ring would be oriented to reduce steric clash with the pyrazole ring, likely adopting a twisted or puckered conformation that positions the methyl group away from the heterocyclic plane.

Theoretical and Computational Investigations of 4 Bromo 1 1 Methylcyclobutyl Pyrazole

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods provide detailed insights into the three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons (electronic structure), which together dictate the molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. tci-thaijo.org It is favored for its balance of accuracy and computational efficiency. For a molecule such as 4-Bromo-1-(1-methylcyclobutyl)pyrazole, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to determine its ground state properties. semanticscholar.org

The first step is geometry optimization, where the calculation seeks the lowest energy arrangement of the atoms, corresponding to the most stable molecular structure. This process yields key data on bond lengths, bond angles, and dihedral angles. The optimized structure provides a theoretical model of the molecule in the gas phase.

Following optimization, a range of electronic properties can be calculated:

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. semanticscholar.orgekb.eg

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is useful for predicting how the molecule will interact with other reagents. tci-thaijo.org

Mulliken Atomic Charges: These calculations partition the total molecular charge among the individual atoms, providing insight into the polarity of bonds and the reactivity of specific atomic sites.

Table 1: Illustrative DFT-Calculated Properties for a Pyrazole (B372694) Derivative (Note: This data is representative of typical DFT outputs for related structures and not specific to this compound.)

Parameter Calculated Value
HOMO Energy -7.27 eV
LUMO Energy -3.17 eV
HOMO-LUMO Gap 4.10 eV

Ab Initio Methods for Electronic Configuration

Ab initio methods are quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. Methods like Møller-Plesset perturbation theory (e.g., MP2) can be used to obtain a more precise description of the electronic configuration, particularly for systems where electron correlation effects are significant. researchgate.net While more computationally demanding than DFT, ab initio calculations can serve as a benchmark for validating the results obtained from DFT methods and provide a deeper understanding of the molecule's electronic behavior. researchgate.net

Conformer Search and Relative Stabilities

The 1-methylcyclobutyl group attached to the pyrazole nitrogen is not rigid and can adopt several different spatial orientations, known as conformations. A conformer search is a critical computational step to identify all possible stable conformers and determine their relative energies.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry is an invaluable tool for predicting spectroscopic properties. These theoretical spectra can be compared with experimental data to confirm the molecular structure and aid in the assignment of spectral signals.

Theoretical NMR Chemical Shift Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method, typically performed using the optimized geometry from a DFT calculation, is the standard approach. jocpr.com

The calculated chemical shifts (in ppm) are often linearly correlated with experimental values obtained in solution (e.g., in CDCl₃ or DMSO). A strong correlation between the theoretical and experimental spectra provides powerful evidence for the correctness of the assigned structure. researchgate.net Discrepancies can point to environmental effects (like solvent interactions) not accounted for in the gas-phase calculation or suggest that the molecule may adopt a different conformation in solution.

Table 2: Example of Calculated vs. Experimental ¹³C NMR Chemical Shifts for a Substituted Pyrazole (Note: This table illustrates the typical correlation achieved for related pyrazole compounds.)

Atom Position Calculated δ (ppm) Experimental δ (ppm)
C3 150.8 152.5
C4 114.2 114.6
C5 144.7 144.1

Vibrational Frequency Calculations (FT-IR, Raman)

Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption bands seen in Fourier-Transform Infrared (FT-IR) and Raman spectra. These calculations are performed on the optimized molecular geometry. nih.gov

The output provides a list of vibrational modes and their corresponding frequencies (in cm⁻¹). It is a known phenomenon that calculated harmonic frequencies are often higher than the experimental frequencies due to the neglect of anharmonicity. Therefore, the calculated frequencies are typically multiplied by a scaling factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. derpharmachemica.com

This analysis allows for the assignment of specific spectral bands to the vibrations of particular functional groups, such as the C-Br stretch, C=N stretching of the pyrazole ring, C-H bending, and various vibrations of the methylcyclobutyl group. derpharmachemica.com This detailed assignment helps to interpret the experimental spectrum and confirm the presence of key structural features.

Table 3: Illustrative Assignment of Calculated Vibrational Frequencies for a Pyrazole Derivative (Note: This data is representative of typical vibrational analysis on related structures.)

Vibrational Mode Calculated (Scaled) Frequency (cm⁻¹) Experimental Frequency (cm⁻¹)
Aromatic C-H Stretch 3060 3061
C=C Stretch (Ring) 1580 1597
C=N Stretch (Ring) 1505 1508
N=N Stretch 1428 1427

UV-Vis Absorption and Electronic Excitation Studies

Theoretical studies on the electronic absorption spectra of pyrazole derivatives are often conducted using Time-Dependent Density Functional Theory (TD-DFT). These calculations help in understanding the electronic transitions within the molecule. For pyrazole compounds, the absorption bands observed in the UV-Vis spectrum are typically assigned to π → π* and n → π* transitions. The solvent environment can influence the absorption maxima, often leading to a bathochromic (red) or hypsochromic (blue) shift. physchemres.org

Table 1: Representative Theoretical UV-Vis Absorption Data for a Pyrazole Derivative

TransitionWavelength (nm)Oscillator Strength (f)Major Contribution
S0 → S12850.150HOMO → LUMO
S0 → S22500.080HOMO-1 → LUMO
S0 → S32200.250HOMO → LUMO+1

Note: This table is illustrative and based on general findings for pyrazole derivatives, not specific experimental data for this compound.

Reactivity Prediction and Reaction Mechanism Studies

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a critical tool for predicting the reactivity of chemical compounds. It focuses on the interactions between the HOMO and LUMO of reacting species. The energy of the HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. youtube.comyoutube.com

For pyrazole derivatives, the distribution of the HOMO and LUMO across the molecule helps to identify the most probable sites for electrophilic and nucleophilic attack. In many computational studies on similar compounds, the HOMO is often localized on the pyrazole ring, while the LUMO may be distributed across the ring and its substituents. bhu.ac.in This distribution is crucial for understanding the regioselectivity of reactions involving the pyrazole core.

Global and Local Reactivity Descriptors (e.g., Fukui Functions, Electrostatic Potential)

The MEP map is particularly useful for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. bhu.ac.in Regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while positive potential regions (blue) are electron-deficient and prone to nucleophilic attack. For this compound, the nitrogen atoms of the pyrazole ring are expected to be regions of negative potential, while the hydrogen atoms and the bromine atom could be associated with areas of positive potential.

Fukui functions are used to determine the most reactive sites for nucleophilic, electrophilic, and radical attacks by analyzing the change in electron density upon the addition or removal of an electron.

Table 2: Calculated Global Reactivity Descriptors for a Pyrazole Derivative

ParameterValue (eV)
HOMO Energy-6.5
LUMO Energy-1.2
Energy Gap (ΔE)5.3
Ionization Potential (I)6.5
Electron Affinity (A)1.2
Global Hardness (η)2.65
Global Electrophilicity (ω)2.87

Note: This table contains representative theoretical values for a generic pyrazole derivative.

Reaction Pathway Elucidation and Transition State Calculations

Computational chemistry allows for the detailed investigation of reaction mechanisms by mapping the potential energy surface of a reaction. This involves locating the transition state structures that connect reactants to products. By calculating the activation energy, which is the energy difference between the reactants and the transition state, the feasibility of a proposed reaction pathway can be assessed. These calculations are instrumental in understanding the kinetics and thermodynamics of chemical reactions involving pyrazole derivatives.

Non-Covalent Interactions and Intermolecular Forces Analysis

Non-covalent interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces, play a crucial role in determining the supramolecular structure and properties of chemical compounds in the solid state. mdpi.com For this compound, the bromine atom can participate in halogen bonding, which is a directional interaction between the electrophilic region on the halogen and a nucleophilic site on an adjacent molecule. aip.org

Analysis of these interactions is often performed using techniques like Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld surface analysis. These methods help to identify and quantify the strength of intermolecular contacts, providing a deeper understanding of the crystal packing and the forces that govern the self-assembly of molecules. mdpi.com The presence and nature of these non-covalent interactions can significantly influence the physical properties of the compound, such as its melting point and solubility.

An exploration of the chemical behavior of this compound reveals a versatile scaffold for synthetic transformations. The reactivity of this compound is primarily dictated by the bromine substituent at the C4 position and the inherent electronic properties of the pyrazole ring. This article details the key synthetic transformations, focusing on reactions at the C4-bromine and functionalization of the heterocyclic core.

Applications in Chemical Research and Material Science

4-Bromo-1-(1-methylcyclobutyl)pyrazole as a Synthetic Building Block

The utility of 4-bromo-pyrazole derivatives as intermediates in the synthesis of more complex molecules is well-established in chemical research. ontosight.ai The bromine atom at the 4-position is particularly amenable to various substitution reactions, serving as a handle for further molecular elaboration. ontosight.ai

While specific examples detailing the use of this compound as a precursor in the synthesis of complex molecules are not extensively documented in publicly available literature, the reactivity of analogous 4-bromo-pyrazoles suggests its potential in this capacity. For instance, related compounds such as 4-bromo-1-methyl-1H-pyrazole are known to be key intermediates in the synthesis of pharmaceutical agents like Erdafitinib and Savolitinib. punagri.comjayfinechem.com The general synthetic strategy often involves the initial preparation of a substituted 4-bromo-pyrazole, which then undergoes further reactions, such as cross-coupling, to build more intricate molecular architectures. The synthesis of a similar compound, 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole, has been described starting from 4-bromo-1H-pyrazole, highlighting a common synthetic route for such derivatives.

Table 1: Examples of Related 4-Bromo-Pyrazole Derivatives in Synthesis

DerivativeStarting MaterialApplication/Product
4-Bromo-1-methyl-1H-pyrazole4-bromo-1H-pyrazoleIntermediate for Erdafitinib and Savolitinib punagri.comjayfinechem.com
4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole4-bromo-1H-pyrazoleSynthetic intermediate

The pyrazole (B372694) core is a prominent scaffold in the generation of chemical libraries for drug discovery and high-throughput screening. nih.govmdpi.comdntb.gov.ua The substitutable positions on the pyrazole ring allow for the creation of a multitude of derivatives with diverse functionalities. Although specific libraries based solely on the this compound scaffold are not detailed in the available research, the principle of using functionalized pyrazoles for this purpose is a common practice in medicinal chemistry. The bromine atom can be readily transformed through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce a wide range of substituents, thereby generating a library of compounds for biological screening.

Structure-Activity Relationship (SAR) Studies in Non-Clinical Research Contexts

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry to understand how the chemical structure of a compound influences its biological activity. nih.gov Pyrazole derivatives are frequently the subject of such studies due to their broad spectrum of biological activities. nih.govnih.gov

The systematic modification of substituents on the pyrazole ring is a key strategy in SAR studies. nih.gov For a compound like this compound, SAR exploration would typically involve:

Modification at the 4-position: Replacing the bromine atom with various other functional groups to probe the effect on biological activity.

Modification of the 1-substituent: Altering the 1-methylcyclobutyl group to understand the impact of its size, shape, and lipophilicity.

Substitution at other positions: Introducing substituents at the 3- and 5-positions of the pyrazole ring.

These modifications help in identifying the key structural features required for a desired biological effect.

Pyrazole derivatives have been extensively investigated as modulators of various biological targets in non-clinical settings. nih.govnih.gov They have been shown to act as inhibitors of enzymes such as kinases and as modulators of various receptors. nih.gov While in vitro or ex vivo studies specifically on this compound are not readily found, the broader class of pyrazoles demonstrates significant potential. For example, pyrazole-based compounds have been identified as potent inhibitors of α-glucosidase and α-amylase in in vitro assays. nih.gov

Table 2: Examples of Biological Activities of Pyrazole Derivatives in Non-Clinical Models

Pyrazole Derivative ClassBiological Target/ActivityResearch Context
Substituted Pyrazolesα-Glucosidase and α-amylase inhibitionIn vitro enzyme assays nih.gov
General Pyrazole DerivativesAnti-inflammatory, antimicrobial, anticancer propertiesIn vitro and in vivo studies ontosight.ainih.gov

Advanced Materials and Supramolecular Chemistry Research

The application of pyrazole derivatives extends beyond medicinal chemistry into the realm of materials science. Their ability to coordinate with metal ions and participate in hydrogen bonding makes them attractive building blocks for supramolecular assemblies and functional materials. However, specific research detailing the use of this compound in advanced materials or supramolecular chemistry is not currently available in the public domain. The general potential for pyrazole-containing compounds in these fields is recognized, but specific studies on this particular derivative are yet to be reported.

Design of Molecular Switches and Sensors

There is no available research detailing the use or potential of this compound in the design or synthesis of molecular switches or chemical sensors.

Self-Assembly and Crystal Engineering Applications

No literature was found that discusses the self-assembly properties or the application of this compound in the field of crystal engineering. Structural data, which would be foundational for such applications, is not present in the surveyed scientific literature.

Photophysical Properties and Luminescent Material Research

The photophysical characteristics, such as absorption, emission spectra, quantum yields, and excited-state lifetimes, for this compound have not been reported. Consequently, its potential use in luminescent material research is not documented.

Future Research Directions

Development of Novel and Sustainable Synthetic Routes

The synthesis of N-substituted pyrazoles is a well-established area of organic chemistry. However, the development of more sustainable and efficient methods remains a key objective. Future research could focus on moving beyond traditional multi-step sequences that often involve harsh reagents and generate significant waste.

A promising avenue lies in the exploration of one-pot multicomponent reactions. For instance, a convergent synthesis could be envisioned where a suitable 1,3-dicarbonyl precursor, a hydrazine (B178648) source, and a brominating agent are combined in a single vessel. nih.govej-chem.org The direct introduction of the 1-methylcyclobutyl group could be achieved through the use of 1-methylcyclobutylhydrazine as a key building block. The synthesis of this specific hydrazine derivative would be a critical initial step.

Furthermore, leveraging green chemistry principles will be paramount. This could involve the use of environmentally benign solvents, catalyst-free conditions, or the application of enabling technologies such as microwave-assisted synthesis or flow chemistry. scispace.com Electrocatalytic methods, which utilize electricity as a clean reagent, could also be explored for both the pyrazole (B372694) ring formation and the subsequent bromination step, potentially offering a highly efficient and atom-economical route. guidechem.com

A plausible synthetic approach is outlined in the table below, representing a potential area for laboratory investigation.

StepReactionReagents and Conditions
1Formation of 1-methylcyclobutylhydrazineReaction of 1-methylcyclobutylamine with a suitable nitrosating agent followed by reduction.
2Pyrazole Ring FormationCondensation of a 1,3-dicarbonyl compound with 1-methylcyclobutylhydrazine.
3BrominationRegioselective bromination of the N-substituted pyrazole at the C4-position using an electrophilic bromine source like N-bromosuccinimide (NBS).

This table provides a conceptual framework for the synthesis of 4-Bromo-1-(1-methylcyclobutyl)pyrazole, highlighting the key transformations that would require experimental validation and optimization.

Exploration of Unconventional Reactivity Profiles

The bromine atom at the C4-position of the pyrazole ring serves as a versatile handle for a wide array of chemical transformations. While classical cross-coupling reactions like Suzuki-Miyaura and Stille are well-established for functionalizing brominated heterocycles, future research should venture into more unconventional reactivity profiles.

Photocatalysis, for instance, offers a powerful tool for forging new bonds under mild conditions. beilstein-journals.orgbeilstein-journals.org The visible-light-induced reaction of this compound with various coupling partners could lead to the synthesis of novel derivatives that are inaccessible through traditional thermal methods. nih.gov This could include C-H activation and functionalization of other aromatic or heteroaromatic systems, directed by the pyrazole nitrogen atoms. researchgate.netresearchgate.netrsc.orgacs.org

Another exciting frontier is the exploration of the pyrazole ring itself as a directing group in transition-metal-catalyzed C-H functionalization reactions. researchgate.netresearchgate.netrsc.org The nitrogen atoms of the pyrazole can coordinate to a metal center, directing the activation of otherwise inert C-H bonds on either the pyrazole ring or adjacent substituents. This strategy could enable the late-stage functionalization of the molecule, providing rapid access to a diverse library of analogues.

Integration with Machine Learning and Artificial Intelligence for Predictive Modeling

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research. For a novel compound like this compound, these computational tools can be invaluable in predicting its properties and guiding experimental efforts.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict various properties of derivatives of this compound. ej-chem.orghilarispublisher.comnih.govrjpbr.com By training algorithms on datasets of known pyrazole-containing molecules, it may be possible to predict physicochemical properties such as solubility and lipophilicity, as well as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. iapchem.orgnih.govresearchgate.netnih.govdoaj.org This in silico screening can help prioritize the synthesis of analogues with desirable drug-like properties.

Furthermore, AI can be employed to predict reaction outcomes and retrosynthetic pathways. By analyzing vast databases of chemical reactions, machine learning models can suggest optimal reaction conditions for the synthesis and functionalization of this compound, potentially reducing the number of experiments required and accelerating the discovery process.

Advanced Characterization Techniques for Dynamic Processes

A comprehensive understanding of the structure and dynamics of this compound is crucial for elucidating its reactivity and potential applications. While standard spectroscopic techniques provide basic structural information, advanced characterization methods can offer deeper insights.

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy, including techniques like NOESY and HSQC, can be employed to unambiguously determine the three-dimensional structure of the molecule in solution and to study the conformational dynamics of the 1-methylcyclobutyl group. researchgate.netharvard.edunih.govweizmann.ac.il This is particularly important as the orientation of this bulky substituent could significantly influence the molecule's reactivity and interactions with biological targets.

For the solid-state, single-crystal X-ray diffraction will be the definitive method for determining the precise molecular geometry. acs.orgnih.govmdpi.commdpi.com This technique can provide valuable information about bond lengths, bond angles, and intermolecular interactions in the crystalline state.

Computational methods, such as Density Functional Theory (DFT), can be used to complement experimental data. mdpi.comresearchgate.netnih.govdntb.gov.uapurkh.com These calculations can predict the relative energies of different conformers, the tautomeric equilibrium of the pyrazole ring, and provide insights into the electronic structure of the molecule, which can help to rationalize its observed reactivity.

Expanding the Scope of Non-Clinical Applications

While pyrazole derivatives are well-known for their medicinal applications, there is a growing interest in their use in other fields. Future research on this compound should explore its potential in various non-clinical areas.

In materials science, pyrazole-containing compounds have shown promise as organic light-emitting diodes (OLEDs). researchgate.netresearchgate.netacs.orgrsc.orgnih.gov The unique electronic properties of the pyrazole ring, which can be further tuned by the bromo and cyclobutyl substituents, could make this compound a candidate for the development of novel emissive or charge-transport materials.

Another potential application is in the field of corrosion inhibition. The nitrogen atoms in the pyrazole ring can effectively coordinate to metal surfaces, forming a protective layer that prevents corrosion. nih.govresearchgate.netbohrium.comsemanticscholar.orgiapchem.org The efficacy of this compound and its derivatives as corrosion inhibitors for various metals and alloys could be a fruitful area of investigation.

Furthermore, pyrazoles can act as ligands in coordination chemistry and catalysis. nih.govresearchgate.netcore.ac.uk The specific steric and electronic properties of this compound could lead to the formation of metal complexes with unique catalytic activities, for instance, in asymmetric synthesis. rsc.orgresearchgate.net

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-Bromo-1-(1-methylcyclobutyl)pyrazole?

Answer:
The synthesis of 4-bromo-substituted pyrazoles typically involves regioselective bromination or cross-coupling reactions. For example:

  • Decarboxylative N-Alkylation : A method used for analogous compounds involves reacting carboxylic acid derivatives (e.g., 2-(6-methoxynaphthalen-2-yl)propanoic acid) with bromopyrazole precursors under ruthenium catalysis, followed by purification via column chromatography .
  • Protecting Group Strategies : Introducing bulky substituents (e.g., 1-methylcyclobutyl) may require protecting groups like tetrahydropyranyl to direct bromination regioselectivity. This approach has been demonstrated in the synthesis of 4-bromo-1-(2-tetrahydropyranyl)pyrazole via reflux with dihydropyran and catalytic acid .
  • Sonogashira Coupling : For functionalized pyrazoles, palladium-catalyzed cross-coupling (e.g., with alkynes) can modify the pyrazole core, as seen in the synthesis of 4-bromo-3-(phenylethynyl)pyrazole derivatives .

Advanced: How does steric hindrance from the 1-methylcyclobutyl group influence reactivity in cross-coupling reactions?

Answer:
The 1-methylcyclobutyl group introduces steric bulk, which can:

  • Limit Reaction Rates : Steric hindrance may slow down metal-catalyzed reactions (e.g., Suzuki coupling) by restricting access to the bromine atom at the 4-position. Optimizing catalyst systems (e.g., Pd(PPh₃)₄ with bulky ligands) or elevated temperatures may mitigate this .
  • Direct Regioselectivity : Bulky substituents can prevent undesired side reactions at the 1-position, as observed in the selective alkylation of 4-bromo-1-(2-tetrahydropyranyl)pyrazole .
  • Impact Purification : Column chromatography with non-polar solvents (e.g., n-hexane/ethyl acetate) is often required to separate sterically hindered products .

Basic: What spectroscopic techniques confirm the structure of this compound?

Answer:
Key techniques include:

  • ¹H/¹³C NMR : Peaks for the pyrazole ring protons (δ 7.4–7.6 ppm) and cyclobutyl methyl groups (δ 1.2–2.3 ppm) are diagnostic. For example, in 4-bromo-1-(2-tetrahydropyranyl)pyrazole, the tetrahydropyranyl protons appear as multiplet signals .
  • HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]+ for C₈H₁₀BrN₂).
  • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray studies (e.g., R factor < 0.05) resolve substituent positions, as demonstrated in related bromopyrazole structures .

Advanced: What stability challenges arise during storage and handling of this compound?

Answer:

  • Thermal Sensitivity : Bromopyrazoles may decompose under prolonged heat. Store at 2–8°C in inert atmospheres (e.g., argon) .
  • Moisture Reactivity : The bromine atom can hydrolyze in humid conditions. Use desiccants (e.g., silica gel) and airtight containers .
  • Light Sensitivity : Protect from UV exposure to prevent radical degradation, as noted in safety data for structurally similar compounds .

Advanced: How can this compound serve as a precursor in medicinal chemistry?

Answer:

  • Pharmacophore Modification : The bromine atom enables further functionalization (e.g., Suzuki coupling for biaryl motifs) to develop σ₁ receptor antagonists or antitubulin agents, as seen in diarylpyrazole drug candidates .
  • Bioisosteric Replacement : The 1-methylcyclobutyl group can mimic aromatic or aliphatic moieties in kinase inhibitors, improving metabolic stability .
  • In Vivo Studies : Derivatives with similar substituents (e.g., 4-bromo-1-tritylpyrazole) show antitumor activity in cell assays, suggesting potential for lead optimization .

Advanced: What are the mechanistic considerations for regioselective bromination in substituted pyrazoles?

Answer:

  • Electronic Effects : Electron-withdrawing groups (e.g., Br) direct electrophilic bromination to the 5-position, while bulky groups (e.g., 1-methylcyclobutyl) block substitution at adjacent sites .
  • Protecting Groups : Using temporary groups like tetrahydropyranyl stabilizes intermediates and ensures bromination occurs exclusively at the 4-position .
  • Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance solubility of brominating agents (e.g., NBS), improving yield in sterically hindered systems .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols, as bromopyrazoles may cause respiratory irritation .
  • Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite. Dispose as hazardous halogenated waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.